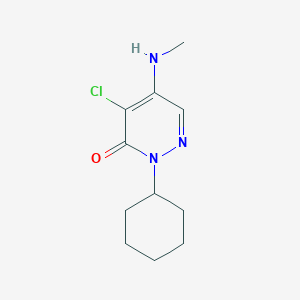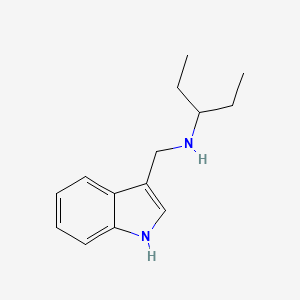![molecular formula C12H15NOS B5697449 4-[(3-methylphenyl)carbonothioyl]morpholine](/img/structure/B5697449.png)
4-[(3-methylphenyl)carbonothioyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(3-methylphenyl)carbonothioyl]morpholine, also known as MMCT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MMCT is a heterocyclic compound that contains a morpholine ring and a thioamide group attached to a substituted phenyl ring. In
Wissenschaftliche Forschungsanwendungen
4-[(3-methylphenyl)carbonothioyl]morpholine has been studied for its potential applications in various fields such as organic electronics, catalysis, and medicinal chemistry. 4-[(3-methylphenyl)carbonothioyl]morpholine has been shown to exhibit interesting properties such as fluorescence, electrochemical activity, and catalytic activity. In medicinal chemistry, 4-[(3-methylphenyl)carbonothioyl]morpholine has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Wirkmechanismus
The mechanism of action of 4-[(3-methylphenyl)carbonothioyl]morpholine is not fully understood, but it has been suggested that 4-[(3-methylphenyl)carbonothioyl]morpholine may inhibit cancer cell growth by inducing apoptosis or by inhibiting cell proliferation. 4-[(3-methylphenyl)carbonothioyl]morpholine has also been shown to exhibit antioxidant activity, which may contribute to its potential as an anticancer agent.
Biochemical and Physiological Effects:
Studies have shown that 4-[(3-methylphenyl)carbonothioyl]morpholine exhibits low toxicity and is well-tolerated in animal models. 4-[(3-methylphenyl)carbonothioyl]morpholine has been shown to have anti-inflammatory effects and may have potential as a treatment for inflammatory diseases. 4-[(3-methylphenyl)carbonothioyl]morpholine has also been shown to exhibit antimicrobial activity, which may have potential applications in the development of new antibiotics.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(3-methylphenyl)carbonothioyl]morpholine in lab experiments is its low toxicity and high stability. 4-[(3-methylphenyl)carbonothioyl]morpholine is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that 4-[(3-methylphenyl)carbonothioyl]morpholine is not yet widely studied, and more research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for 4-[(3-methylphenyl)carbonothioyl]morpholine research. One area of interest is the development of 4-[(3-methylphenyl)carbonothioyl]morpholine-based materials for use in organic electronics. 4-[(3-methylphenyl)carbonothioyl]morpholine has also been studied for its potential as a catalyst in organic reactions. In medicinal chemistry, 4-[(3-methylphenyl)carbonothioyl]morpholine may have potential as an anticancer agent, and more research is needed to understand its mechanism of action and potential side effects. Overall, 4-[(3-methylphenyl)carbonothioyl]morpholine is a promising compound with potential applications in various fields, and further research is needed to fully understand its properties and potential.
Synthesemethoden
4-[(3-methylphenyl)carbonothioyl]morpholine can be synthesized using a variety of methods, including the reaction of morpholine with 3-methylbenzoyl isothiocyanate in the presence of a base such as triethylamine. Another method involves the reaction of morpholine with 3-methylbenzoyl chloride followed by the addition of ammonium thiocyanate. These methods have been reported to yield 4-[(3-methylphenyl)carbonothioyl]morpholine in good to excellent yields.
Eigenschaften
IUPAC Name |
(3-methylphenyl)-morpholin-4-ylmethanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-10-3-2-4-11(9-10)12(15)13-5-7-14-8-6-13/h2-4,9H,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDJBWDMIAAFBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylphenyl)(morpholin-4-yl)methanethione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-tert-butyl-N'-{[1-(4-methylbenzyl)-1H-indol-3-yl]methylene}benzenesulfonohydrazide](/img/structure/B5697372.png)
![N-[4-(acetylamino)phenyl]-2-(4-methylphenyl)acetamide](/img/structure/B5697399.png)



![methyl 3-[2-(6-fluoro-2,3-dihydro-4H-chromen-4-ylidene)hydrazino]-4-methyl-2-thiophenecarboxylate](/img/structure/B5697415.png)






![(4-{[(4-chlorophenyl)acetyl]amino}phenyl)acetic acid](/img/structure/B5697464.png)
![N-[4-(2,5-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5697465.png)